Product packaging for 2-Aminoethyl sulfonylazide(Cat. No.:)

2-Aminoethyl sulfonylazide

Cat. No.: B12278936
M. Wt: 150.16 g/mol
InChI Key: QJDQHBZBKSPGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminoethyl sulfonylazide is a valuable aliphatic sulfonyl azide reagent designed for advanced chemical synthesis and bioconjugation in research applications. This compound serves as a versatile building block for constructing a wide range of complex molecules. Its primary value lies in its use for the synthesis of various sulfonamides, which can be achieved by coupling the sulfonyl azide group with thio acids or through substitution reactions with different aliphatic amines . Furthermore, sulfonyl azides like this are emerging as crucial precursors in metal-catalyzed reactions. They can be used to generate sulfonyl triazoles, which subsequently decompose to reactive intermediates suitable for intramolecular cyclopropanation, enabling the efficient construction of complex azabicyclic frameworks . The synthesis of 2-aminoethanesulfonyl azide acid addition salts, such as the hydrochloride, has been detailed in patents, highlighting a process that involves the nucleophilic substitution of 2-aminoethanesulfonyl chloride with an azide ion in a polar solvent . Researchers can leverage this reagent to introduce both a sulfonamide functionality and a reactive amino group into their target molecules, making it particularly useful in medicinal chemistry and chemical biology. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N4O2S B12278936 2-Aminoethyl sulfonylazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H6N4O2S

Molecular Weight

150.16 g/mol

IUPAC Name

2-amino-N-diazoethanesulfonamide

InChI

InChI=1S/C2H6N4O2S/c3-1-2-9(7,8)6-5-4/h1-3H2

InChI Key

QJDQHBZBKSPGOW-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)N=[N+]=[N-])N

Origin of Product

United States

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Mass Spectrometry Techniques (e.g., ESI-MS, LC-MS, MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. wpmucdn.com Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly suited for analyzing organic molecules like 2-Aminoethyl sulfonylazide without causing significant fragmentation. creative-proteomics.comresearchgate.net

Electrospray Ionization (ESI-MS): ESI is a soft ionization method that generates gas-phase ions from a solution, making it ideal for polar compounds. creative-proteomics.com It typically produces protonated molecules [M+H]⁺, allowing for the accurate determination of the molecular weight of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net LC-MS is invaluable for analyzing reaction mixtures, identifying impurities, and confirming the presence of the target compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. chromatographyonline.com It is highly sensitive and often produces singly charged ions, simplifying spectral interpretation. chromatographyonline.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental formula, further confirming its identity.

Chromatographic Separations (e.g., HPLC, UPLC, TLC)

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. researchgate.netnih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of starting materials, intermediates, and the final product can be visualized, often with the aid of a UV lamp or a chemical stain. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for the analysis and purification of compounds. nih.gov For this compound, reversed-phase HPLC would likely be employed to assess its purity with high accuracy. A detector, such as a UV detector, would quantify the amount of the compound present.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller stationary phase particles, resulting in higher resolution, greater sensitivity, and faster analysis times. d-nb.info This technique is particularly useful for analyzing complex mixtures or for high-throughput screening. d-nb.info

Table 3: Application of Chromatographic Techniques

Technique Primary Application Information Obtained
TLC Reaction monitoring, preliminary purity check Number of components, relative polarity, reaction completion
HPLC Quantitative purity analysis, preparative purification High-resolution separation, quantification of purity, isolation of pure compound

X-ray Diffraction Analysis for Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. rsc.org If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com The resulting crystal structure offers unambiguous proof of the compound's identity and connectivity. americanpharmaceuticalreview.com

In Situ Reaction Monitoring Techniques

In situ reaction monitoring allows for the real-time analysis of a chemical reaction as it occurs, without the need for sampling. spectroscopyonline.com This provides valuable insights into reaction kinetics, mechanisms, and the detection of transient intermediates. ucc.ie

Spectroscopic methods such as Fourier-transform infrared (FT-IR) or NMR can be adapted for in situ monitoring. ucc.ie For the synthesis of this compound, a probe-based FT-IR spectrometer could be inserted directly into the reaction vessel. This would allow for the continuous tracking of the disappearance of starting material vibrational bands and the appearance of product bands, such as the characteristic azide (B81097) stretch at ~2100 cm⁻¹. Similarly, FlowNMR techniques can be used to monitor the reaction in real-time by continuously flowing the reaction mixture through an NMR spectrometer, providing detailed structural information on all species present as the reaction progresses. ucc.ie

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, vibrational frequencies, and energies with high accuracy.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of detailed reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states. For 2-Aminoethyl sulfonylazide, DFT could be used to study its participation in reactions such as cycloadditions or reactions involving the azide (B81097) group.

A typical DFT study would model the reactants, locate the transition state structure for a proposed reaction pathway, and calculate the activation energy barrier. For instance, in the reaction of sulfonyl azides with alkenes, DFT has been used to determine whether the reaction proceeds through a concerted [3+2] cycloaddition to form a triazoline intermediate or via a stepwise mechanism involving a nitrene intermediate formed by the cleavage of dinitrogen. researchgate.netnih.gov Such calculations provide the free energy profiles of possible reaction pathways, helping to understand reaction kinetics and regioselectivity. nih.gov

DFT can be used to calculate various molecular properties that correlate with reactivity. By analyzing the distribution of electron density, electrostatic potential, and other electronic parameters, researchers can predict the most likely sites for nucleophilic or electrophilic attack. For this compound, a DFT calculation could generate an electrostatic potential map, highlighting the electron-rich amino group and the electron-deficient regions of the sulfonyl azide moiety, thereby predicting its reactivity profile in various chemical environments.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are key indicators of a molecule's reactivity, kinetic stability, and optical properties. nanomedicine-rj.com

For this compound, FMO analysis would involve calculating the energies and visualizing the shapes of its HOMO and LUMO.

HOMO: The location of the HOMO would indicate the most probable site for electrophilic attack.

LUMO: The location of the LUMO would suggest the most probable site for nucleophilic attack. youtube.com

HOMO-LUMO Gap: A small energy gap generally implies high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nanomedicine-rj.com

In studies of related compounds like benzenesulfonyl azide, FMO analysis has been crucial in explaining the reactivity and regioselectivity in 1,3-dipolar cycloaddition reactions. researchgate.netchempedia.info The relative energies of the azide's HOMO and LUMO compared to those of the other reactant determine the dominant orbital interaction and thus the reaction's feasibility and outcome. researchgate.net

A hypothetical FMO analysis for this compound would yield data similar to the table below, which illustrates the type of information generated.

Molecular OrbitalEnergy (eV)Description
HOMO ValueIndicates the molecule's ability to donate electrons; likely localized on the amino or azide group.
LUMO ValueIndicates the molecule's ability to accept electrons; likely localized on the sulfonyl or azide group.
HOMO-LUMO Gap ValueCorrelates with chemical reactivity and stability.
Note: The values in this table are placeholders and for illustrative purposes only, as specific computational data for this compound is not available.

Computational Modeling of Catalytic Cycles

Computational modeling is essential for understanding the mechanisms of catalyzed reactions at a molecular level. rsc.orgmdpi.com If this compound were involved in a catalytic process, for example, a transition-metal-catalyzed C-H amination, computational modeling could be employed to map the entire catalytic cycle. This would involve:

Modeling the interaction of the substrate with the catalyst. mdpi.com

Calculating the energies of all intermediates and transition states.

Identifying the rate-determining step of the cycle.

Understanding how the catalyst's structure and electronic properties influence its activity and selectivity.

Such models provide a deep understanding that can guide the design of more efficient catalysts for reactions involving sulfonyl azides. sciopen.com

In Silico Predictions for Synthetic Accessibility

In silico tools are increasingly used to predict the synthetic accessibility of a molecule before attempting its synthesis in a lab. nih.gov These methods use algorithms that analyze a molecule's structure and compare it to vast databases of known compounds and reactions. nih.gov They often calculate a "synthetic accessibility score" (SAscore) based on factors like molecular complexity, stereochemistry, and the presence of rare or strained structural motifs. nih.gov

For this compound, an in silico analysis would likely predict it to be reasonably accessible. The starting materials are common, and the functional groups (amine, sulfonyl azide) are introduced via well-established synthetic routes. Such predictive tools are invaluable in drug discovery and materials science for prioritizing which computationally designed molecules are viable candidates for synthesis. nih.govchemrxiv.org

Applications of 2 Aminoethyl Sulfonylazide in Advanced Synthetic Transformations

Diazo and Azido (B1232118) Group Transfer Reactions

The transfer of diazo and azido groups from sulfonyl azides to organic substrates represents a powerful method for the introduction of these valuable functionalities. These reactions are fundamental in the synthesis of a wide array of complex molecules.

Formation of α-Diazocarbonyl Compounds

The synthesis of α-diazocarbonyl compounds through diazo transfer reactions is a cornerstone of organic synthesis, providing precursors for a multitude of transformations, including cyclopropanations, C-H insertion reactions, and Wolff rearrangements. bohrium.com The most common method for this transformation involves the reaction of a compound with an active methylene (B1212753) group, such as a β-dicarbonyl compound, with a sulfonyl azide (B81097) in the presence of a base. bohrium.com

While specific studies on the use of 2-aminoethyl sulfonylazide in this context are not widely available, the general mechanism of diazo transfer using sulfonyl azides is well-established. The reaction is initiated by the deprotonation of the active methylene compound by a base, followed by the attack of the resulting enolate on the terminal nitrogen of the sulfonyl azide. Subsequent elimination of the sulfonamide anion yields the desired α-diazocarbonyl compound. A variety of sulfonyl azides, such as tosyl azide and mesyl azide, have been traditionally employed for this purpose. bohrium.com The choice of sulfonyl azide can influence the reaction efficiency, with reagents like p-nitrobenzenesulfonyl azide sometimes favoring the diazo transfer process. bohrium.com

Recent advancements have focused on developing safer and more efficient diazo transfer protocols. One such development is the "sulfonyl-azide-free" (SAFE) protocol, where the diazo transfer reagent is generated in situ, thus avoiding the handling of potentially explosive sulfonyl azides. mdpi.com

Table 1: Representative Examples of Diazo Transfer Reactions Using Sulfonyl Azides

Active Methylene CompoundSulfonyl Azide ReagentBaseSolventProductYield (%)Reference
Ethyl acetoacetatep-Toluenesulfonyl azideTriethylamineAcetonitrileEthyl 2-diazoacetoacetate~90% bohrium.com
DibenzoylmethaneMethanesulfonyl azidePotassium carbonateAcetonitrile2-Diazo-1,3-diphenyl-1,3-propanedioneHigh bohrium.com
1,3-Cyclohexanedionep-Acetamidobenzenesulfonyl azideTriethylamineDichloromethane2-Diazo-1,3-cyclohexanedioneGood frontiersin.org

Introduction of Azide Moieties into Diverse Organic Substrates

The azide functional group is a versatile precursor for the synthesis of amines, amides, and nitrogen-containing heterocycles. thieme-connect.com Sulfonyl azides can act as "diazo donors" in the conversion of primary amines to azides. thieme-connect.com Reagents like imidazole-1-sulfonyl azide hydrochloride have been shown to be effective for this transformation. thieme-connect.com This reaction proceeds via a diazo transfer mechanism.

While the primary application of sulfonyl azides in this context is the conversion of amines, the azide group itself can be introduced into organic molecules through various other methods. For instance, the reaction of primary amines with tert-butyl nitrite and azidotrimethylsilane provides a mild route to aromatic azides. thieme-connect.com β-Aminoethanesulfonyl azides have been synthesized and utilized for coupling with thio acids and for substitution with different aliphatic amines, highlighting the reactivity of the sulfonyl azide moiety. These reactions, however, result in the formation of sulfonamides rather than the direct transfer of the azide group to an alkyl or aryl carbon.

Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The reactivity of sulfonyl azides makes them valuable reagents for the construction of these important ring systems.

Synthesis of N-Sulfonyl Amidines

N-Sulfonyl amidines are an important class of compounds with a range of biological activities and applications as synthetic intermediates. nih.govresearchgate.net A common and effective method for their synthesis is the reaction of sulfonyl azides with amines. researchgate.net This transformation can be achieved under various conditions, including transition-metal-free, catalyst-free, and copper-catalyzed protocols. researchgate.netmdpi.com

In a general approach, a sulfonyl azide is reacted with a primary or secondary amine. researchgate.net For instance, a green synthesis of N-sulfonyl amidines has been reported via the direct reaction of tertiary or secondary amines with sulfonyl azides under reflux conditions without the need for a metal catalyst or inert atmosphere. researchgate.net The reaction is believed to proceed through the in situ aerobic oxidation of the amine to form an enamine, which then reacts with the sulfonyl azide. researchgate.net

Copper-catalyzed three-component reactions of a terminal alkyne, a sulfonyl azide, and an amine also provide an efficient route to N-sulfonyl amidines. mdpi.com This method proceeds through a ketenimine intermediate. mdpi.com

Table 2: Synthesis of N-Sulfonyl Amidines from Sulfonyl Azides and Amines

Sulfonyl AzideAmineConditionsProductYield (%)Reference
p-Toluenesulfonyl azideMorpholineReflux, 1,4-dioxane4-(Tosylformimidoyl)morpholine85% researchgate.net
Benzenesulfonyl azidePyrrolidineReflux, 1,4-dioxane1-(Phenylsulfonylformimidoyl)pyrrolidine82% researchgate.net
Methanesulfonyl azideDiethylamineReflux, 1,4-dioxaneN,N-Diethyl-N'-(methylsulfonyl)formimidamide78% researchgate.net
p-Toluenesulfonyl azidePhenylacetylene, PiperidineCuI, Toluene, rtN-(1-Phenyl-2-(piperidin-1-yl)vinyl)tosylamide92% mdpi.comnih.gov

Aziridine Derivatives

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis due to their inherent ring strain. uu.nlnih.gov The aziridination of alkenes is a primary method for their synthesis. While various methods exist for aziridination, those involving sulfonyl azides often proceed through the in situ generation of a nitrene species. nih.gov

Metal-catalyzed reactions are commonly employed for the aziridination of alkenes using sulfonyl azides. For example, photo-irradiation of N-sulfonyliminoiodinanes can generate intermediates that react with alkenes to form aziridines. nih.gov Additionally, intramolecular aziridination of allylic sulfamoyl azides can be achieved using cobalt(II)-based metalloradical catalysis to construct strained bicyclic aziridine structures. researchgate.net Although direct evidence for the use of this compound in aziridination reactions is limited, the general reactivity of sulfonyl azides suggests its potential as a nitrene precursor under appropriate catalytic conditions.

Triazole Ring Systems

The 1,2,3-triazole ring is a prominent structural motif in medicinal chemistry and materials science, largely due to the advent of "click chemistry". nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne.

Sulfonyl azides can serve as the azide component in these cycloaddition reactions. The reaction of sulfonyl azides with in situ generated copper(I) acetylides provides an efficient route to 1-sulfonyl-1,2,3-triazoles. These N-sulfonylated triazoles are of particular interest as they can serve as precursors to reactive azavinyl carbenes. While specific examples employing this compound in triazole synthesis are not readily found in the literature, its azide functionality makes it a potential substrate for CuAAC reactions with a variety of alkynes.

Table 3: Representative Synthesis of 1-Sulfonyl-1,2,3-triazoles via CuAAC

Sulfonyl AzideAlkyneCatalyst/ConditionsProductYield (%)Reference
Tosyl azidePhenylacetyleneCuTC, H₂O, rt1-Tosyl-4-phenyl-1H-1,2,3-triazole95%
Tosyl azide1-OctyneCuTC, H₂O, rt1-Tosyl-4-hexyl-1H-1,2,3-triazole88%
Mesyl azidePropargyl alcoholCuI, Et₃N, CH₂Cl₂(1-(Methylsulfonyl)-1H-1,2,3-triazol-4-yl)methanolGood

Construction of Fused and Bridged Polycyclic Systems

The sulfonyl azide functional group is a versatile precursor for the formation of nitrogen-containing heterocycles, which can serve as key components in the architecture of complex fused and bridged polycyclic systems. The primary mechanism involves the generation of a highly reactive nitrene or a metal-nitrenoid intermediate, which can undergo intramolecular C-H insertion or cyclization reactions.

In the context of a molecule like this compound, where the amino group would likely be protected during synthesis, intramolecular cyclization reactions can be envisioned. Transition-metal catalysis, particularly with cobalt, has been shown to be effective for the enantioselective amination of C(sp³)–H bonds. This process involves the activation of a sulfonyl azide by a Co(II) complex, which generates a cobalt(III)-aminyl radical. This radical can then facilitate an intramolecular 1,5- or 1,6-hydrogen atom transfer (HAT) followed by a radical-mediated C–N bond formation to yield chiral cyclic sulfonamides, also known as sultams. rsc.org Such reactions are pivotal in creating saturated heterocyclic rings that can be integral to a larger, bridged, or fused molecular framework. For instance, the synthesis of the first bridgehead sultams has been achieved through the intramolecular cyclization of α-sulfonyl radicals, demonstrating the feasibility of forming these strained structures. nih.gov

The following table summarizes representative examples of intramolecular C-H amination reactions using sulfonyl azides, which lead to the formation of cyclic sulfonamides—a core transformation for building more complex polycyclic systems.

Catalyst/MediatorSubstrate TypeBond Type FormedProduct TypeKey FeaturesReference
Co(II) ComplexSulfamoyl AzidesC(sp³)–NChiral Heterocyclic SulfamidesEnantioselective, involves 1,6-HAT rsc.org
Co(II) ComplexAryl/Alkyl Sulfonyl AzidesC(sp³)–NChiral Cyclic SulfonamidesEnantioselective, involves 1,5-HAT rsc.org
Radical Initiator (e.g., AIBN)α-Sulfonamido RadicalsC(sp³)–NBridgehead SultamsForms strained bicyclic systems nih.gov

C-H Functionalization Reactions and C-N Bond Formation

Sulfonyl azides, such as this compound, are powerful reagents in C-H functionalization, serving as a source of nitrogen for the direct formation of C-N bonds. These reactions bypass the need for pre-functionalized substrates, offering a more atom-economical route to nitrogen-containing molecules. rsc.orgresearchgate.net

Activation of Aliphatic C-H Bonds

The direct functionalization of typically inert aliphatic C(sp³)–H bonds is a significant challenge in organic synthesis. Sulfonyl azides have emerged as effective reagents for this transformation, primarily through two pathways: transition-metal catalysis and radical-mediated processes.

Transition-metal catalysts, including those based on rhodium, iridium, and ruthenium, can activate C–H bonds, allowing for their subsequent amidation by a sulfonyl azide. nih.govnih.gov The mechanism often proceeds through the formation of a metal-nitrenoid intermediate upon reaction of the catalyst with the sulfonyl azide and extrusion of N₂. This reactive species can then insert into an aliphatic C–H bond. Iridium catalysts, for example, have been successfully used for the amidation of methyl C(sp³)–H bonds in ketoxime substrates. acs.org

Alternatively, radical-based approaches offer a metal-free option. In these reactions, an alkyl radical is generated from the substrate, which then reacts with the sulfonyl azide. Sulfonyl azides are effective trapping agents for nucleophilic radicals, such as secondary and tertiary alkyl radicals, leading to the formation of an alkyl azide. nih.govresearchgate.net This method has been applied to the late-stage azidation of complex molecules and natural products. researchgate.net

MethodCatalyst/ReagentC–H Bond TypeNitrogen SourceProductReference
Transition-Metal Catalysis[IrCp*Cl₂]₂ / AgOAcMethyl C(sp³)–HSulfonyl AzideAmide acs.org
Transition-Metal Catalysis[RuCl₂(p-cymene)]₂ / AgSbF₆Indoline C7–HSulfonyl AzideAmide nih.gov
Radical AzidationMetal-free, oxidant-mediatedUnactivated C(sp³)–HSulfonyl AzideAzide researchgate.net
PhotocatalysisMes-Acr⁺ClO₄⁻Unactivated C(sp³)–HAryl Sulfonyl AzideAzide nih.gov

Intramolecular and Intermolecular Carbon-Nitrogen Bond Formations

Building on their ability to activate C-H bonds, sulfonyl azides are extensively used in both intramolecular and intermolecular C-N bond-forming reactions. rsc.orgnih.gov

Intramolecular C-N Bond Formation: As discussed previously (Section 6.2.4), intramolecular C-H amination is a powerful strategy for synthesizing nitrogen heterocycles. Cobalt-catalyzed reactions, in particular, have enabled the highly enantioselective synthesis of chiral cyclic sulfonamides from sulfonyl azide precursors bearing accessible C(sp³)–H bonds. rsc.org These reactions proceed through a radical mechanism involving hydrogen atom transfer and subsequent C–N bond formation, showcasing a high degree of control and efficiency. rsc.org

Intermolecular C-N Bond Formation: The direct intermolecular amidation of C(sp²)–H bonds in arenes is a prominent application of sulfonyl azides. This transformation is typically achieved using rhodium or iridium catalysts and often requires a directing group on the aromatic substrate to ensure high regioselectivity (usually at the ortho position). nih.govacs.orgacs.org A cationic rhodium complex, for instance, catalyzes the direct amidation of arene C–H bonds with sulfonyl azides, releasing only dinitrogen as a byproduct and proceeding without an external oxidant. acs.orgacs.org This method is compatible with a wide range of functional groups and provides a practical route to N-arylsulfonamides, which are important structural motifs in medicinal chemistry and materials science. nih.govacs.org

Reaction TypeCatalystSubstratesKey FeatureReference
IntramolecularCo(II)-based Metalloradical CatalystSulfonyl azides with aliphatic C-H bondsEnantioselective C(sp³)–H amination rsc.org
IntermolecularCp*Rh(MeCN)₃₂Arenes with directing groups + Sulfonyl azidesOxidant-free C(sp²)–H amidation acs.orgacs.org
Intermolecular[IrCpCl₂]₂ / AgNTf₂Arenes with directing groups + Sulfonyl azidesHigh functional group tolerance nih.gov
IntermolecularCpCo(CO)I₂ / AgSbF₆Indoles with directing groups + Sulfonyl azidesSite-selective C2-amidation of indoles nih.govacs.org

Reagent in Bioorthogonal Chemistry and Bioconjugation Strategies

The azide group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of reactivity towards most biological functional groups. nih.govnih.gov A molecule like this compound, containing this crucial functional group, is thus a prime candidate for applications in bioconjugation.

Site-Selective Modification on Complex Biomolecules

Site-selective modification of proteins and other biomolecules allows for the installation of probes, tags, or therapeutic agents at specific locations. nih.gov The azide moiety of this compound can be utilized in several strategies to achieve this.

One approach is to use sulfonyl azides as diazotransfer reagents . Reagents like imidazole-1-sulfonyl azide can convert primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, into azides. nih.govrsc.org By tethering a sulfonyl azide to a ligand that binds to a specific protein, the diazotransfer reaction can be directed to amino groups in proximity to the ligand's binding site, enhancing both protein and site selectivity. nih.gov

Another innovative strategy involves the aziridination of norbornene-modified proteins . Electron-deficient sulfonyl azides react with norbornene moieties, which can be genetically encoded into a protein's structure, to form stable aziridines. This reaction proceeds under mild, biocompatible conditions and provides an orthogonal method for labeling peptides and proteins. rsc.org

StrategyReagent TypeTarget Residue/MoietyProduct LinkageKey AdvantageReference
DiazotransferImidazole-1-sulfonyl azideLysine, N-terminusAzide group installationConverts native amines into bioorthogonal handles nih.govrsc.org
Targeted DiazotransferLigand-tethered sulfonyl azideProximal aminesAzide group installationIncreases protein and site selectivity nih.gov
AziridinationElectron-deficient sulfonyl azideNorbornene (unnatural amino acid)AziridineOrthogonal to other bioorthogonal reactions rsc.org

Precursors for Advanced Click Chemistry Methodologies

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and biocompatible. The azide group is the quintessential functional group for the most famous click reaction: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govacs.org Therefore, any azide-containing molecule, including this compound, can serve as a precursor for this powerful ligation methodology. In CuAAC, an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. acs.org This reaction is central to countless applications in drug discovery, materials science, and chemical biology.

Beyond their role as simple azide donors for CuAAC, sulfonyl azides can participate in other "click-like" reactions. For example, they can undergo Huisgen 1,3-dipolar cycloaddition with sulfonyl cyanides to produce 5-sulfonyl tetrazoles. Furthermore, a novel class of sulfo-click reactions has been developed where sulfonyl azides react with thiocarbamates in water to directly form sulfonylisoureas, which are valuable in medicinal chemistry. thieme.de Sulfonyl azides also serve as precursors to sulfonyl isocyanates via palladium-catalyzed carbonylation; these intermediates can then be trapped by alcohols or amines to form sulfonyl carbamates and sulfonyl ureas, respectively. acs.orgnih.gov

Click Reaction TypeAzide ReactantCoupling PartnerProductKey FeatureReference
Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Organic Azide (R-N₃)Terminal Alkyne1,2,3-TriazoleThe archetypal bioorthogonal click reaction acs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Organic Azide (R-N₃)Strained Cycloalkyne1,2,3-TriazoleCopper-free, highly biocompatible nih.gov
"Sulfo-Click" ReactionSulfonyl AzideThiocarbamateSulfonylisoureaOccurs in water with no additional reagents thieme.de
Tetrazole SynthesisSulfonyl AzideSulfonyl Cyanide5-Sulfonyl TetrazoleHuisgen 1,3-dipolar cycloaddition

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